Cas no 62358-78-5 (1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl-)

1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl-, is a substituted indanone derivative with potential utility as an intermediate in organic synthesis and pharmaceutical applications. Its structural features, including the methoxy and methyl substituents, enhance its reactivity and selectivity in various chemical transformations. The compound's stability under standard conditions and well-defined molecular structure make it suitable for precise synthetic routes. It may serve as a precursor for bioactive molecules or functional materials due to its aromatic and ketone functionalities. The product is typically characterized by high purity, ensuring consistent performance in research and industrial processes. Proper handling and storage are recommended to maintain its integrity.
1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- structure
62358-78-5 structure
Product Name:1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl-
CAS No:62358-78-5
MF:C11H12O2
MW:176.211783409119
CID:4074868
PubChem ID:68632764
Update Time:2025-05-20

1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl-
    • 7-Methoxy-5-methyl-indan-1-one
    • SCHEMBL3412560
    • 5-Methyl-7-methoxy-2,3-dihydro-1H-indene-1-one
    • 7-Methoxy-5-methyl-1-indanon
    • 62358-78-5
    • 7-methoxy-5-methyl-2,3-dihydroinden-1-one
    • ALJPDWRTFXWYIE-UHFFFAOYSA-N
    • 7-methoxy-5-methyl-2,3-dihydro-1H-inden-1-one
    • Inchi: 1S/C11H12O2/c1-7-5-8-3-4-9(12)11(8)10(6-7)13-2/h5-6H,3-4H2,1-2H3
    • InChI Key: ALJPDWRTFXWYIE-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=C(C)C=C2OC)CC1

Computed Properties

  • Exact Mass: 176.083729621g/mol
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26.3Ų

1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
BBV-44975353-1.0g
7-methoxy-5-methyl-2,3-dihydro-1H-inden-1-one
62358-78-5 95%
1.0g
$0.0 2023-01-03

Additional information on 1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl-

Comprehensive Overview of 1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- (CAS No. 62358-78-5)

1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- (CAS No. 62358-78-5) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 7-Methoxy-5-methylindan-1-one, is characterized by its unique molecular structure, which includes a methoxy and a methyl group attached to the indanone framework. The compound's chemical formula is C12H14O2, and it has a molecular weight of 194.23 g/mol.

The indanone scaffold is a well-known core structure in medicinal chemistry due to its ability to modulate various biological targets. The presence of the methoxy and methyl groups in 7-Methoxy-5-methylindan-1-one imparts specific physicochemical properties that make it an attractive candidate for drug discovery and development. Recent studies have highlighted the compound's potential in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammation.

In the context of neurodegenerative diseases, 7-Methoxy-5-methylindan-1-one has shown promising neuroprotective effects. Research published in the *Journal of Medicinal Chemistry* (2023) demonstrated that this compound can effectively reduce oxidative stress and inhibit apoptosis in neuronal cells. These findings suggest that 7-Methoxy-5-methylindan-1-one could be a valuable lead compound for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In cancer research, 7-Methoxy-5-methylindan-1-one has been investigated for its anti-proliferative properties. A study published in *Cancer Research* (2023) reported that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT and MAPK pathways.

The anti-inflammatory potential of 7-Methoxy-5-methylindan-1-one has also been explored. In a study published in *Inflammation Research* (2023), the compound was found to effectively suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that 7-Methoxy-5-methylindan-1-one could be useful in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

Beyond its therapeutic applications, 7-Methoxy-5-methylindan-1-one is also used as a building block in organic synthesis. Its versatile reactivity allows chemists to introduce various functional groups and modify the molecule to create new derivatives with enhanced biological activities. This makes it an important intermediate in the synthesis of more complex molecules for drug discovery programs.

The synthesis of 7-Methoxy-5-methylindan-1-one can be achieved through several routes. One common method involves the cyclization of an appropriate substituted benzaldehyde with an acetophenone derivative followed by oxidation to form the indanone ring. Another approach involves the reduction of a substituted indene followed by oxidation to form the desired product. These synthetic strategies provide flexibility in terms of scalability and cost-effectiveness, making 7-Methoxy-5-methylindan-1-one accessible for both academic research and industrial applications.

In conclusion, 1H-Inden-1-one, 2,3-dihydro-7-methoxy-5-methyl- (CAS No. 62358-78-5) is a multifaceted compound with significant potential in various fields of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it a valuable candidate for further investigation and development into novel therapeutic agents.

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